molecular formula C21H25N3 B10872749 1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine

1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B10872749
M. Wt: 319.4 g/mol
InChI Key: HZLWWWZAWDOQQO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound features a quinoline core fused with a pyrrole ring, which is further substituted with dimethylphenyl and dimethyl groups. Such structural complexity often imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the quinoline core, followed by the introduction of the pyrrole ring through cyclization reactions. Key steps include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Cyclization to Form Pyrrole Ring: The quinoline derivative can then undergo cyclization with appropriate reagents to form the pyrrole ring. This step often requires strong acids or bases as catalysts.

    Substitution Reactions: Introduction of the dimethylphenyl and dimethyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions, using reagents such as dimethylbenzene and aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Quinoline derivatives like chloroquine, primaquine, and other pyrroloquinoline compounds.

    Uniqueness: The presence of both dimethylphenyl and dimethyl groups, along with the fused pyrrole and quinoline rings, imparts unique chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C21H25N3/c1-12-9-10-18(13(2)11-12)24-15(4)14(3)19-20(22)16-7-5-6-8-17(16)23-21(19)24/h9-11H,5-8H2,1-4H3,(H2,22,23)

InChI Key

HZLWWWZAWDOQQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=C(C4=C(CCCC4)N=C32)N)C)C)C

Origin of Product

United States

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